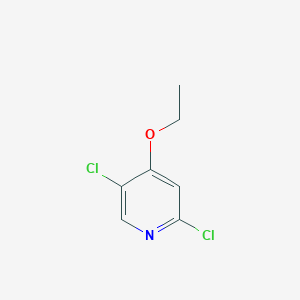
5-Methylquinolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylquinolin-7-amine: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a methyl group at the 5th position and an amine group at the 7th position in the quinoline ring structure imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinolin-7-amine can be achieved through several methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid, using an oxidizing agent such as nitrobenzene. The reaction is exothermic and requires careful temperature control.
Combes Synthesis: This method involves the condensation of aniline derivatives with β-diketones or β-ketoesters in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Methylquinolin-7-amine can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Methylquinolin-7-amine is used as a building block in the synthesis of various complex organic molecules
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a valuable compound in drug discovery and development.
Medicine: this compound and its derivatives are investigated for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections. The compound’s ability to inhibit specific enzymes and receptors is of particular interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in materials science and chemical manufacturing.
Mécanisme D'action
The mechanism of action of 5-Methylquinolin-7-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes in microorganisms and cancer cells. Additionally, it can bind to receptors and modulate signaling pathways, affecting cellular functions such as proliferation, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound of 5-Methylquinolin-7-amine, known for its wide range of biological activities.
8-Hydroxyquinoline: A derivative of quinoline with a hydroxyl group at the 8th position, used as an antimicrobial and chelating agent.
Chloroquine: A quinoline derivative used as an antimalarial drug, known for its ability to inhibit heme polymerase in Plasmodium parasites.
Quinacrine: Another antimalarial quinoline derivative, also used in the treatment of giardiasis and lupus erythematosus.
Uniqueness of this compound: The presence of a methyl group at the 5th position and an amine group at the 7th position distinguishes this compound from other quinoline derivatives. These functional groups impart unique chemical properties and biological activities to the compound, making it a valuable molecule for various applications in research and industry.
Propriétés
Numéro CAS |
1823900-95-3 |
|---|---|
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
5-methylquinolin-7-amine |
InChI |
InChI=1S/C10H10N2/c1-7-5-8(11)6-10-9(7)3-2-4-12-10/h2-6H,11H2,1H3 |
Clé InChI |
KRHRADSIGIKNNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13032091.png)
![(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B13032094.png)

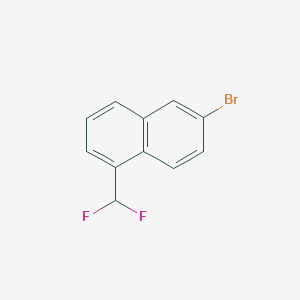
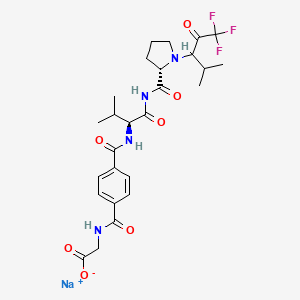
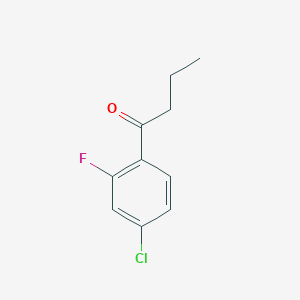
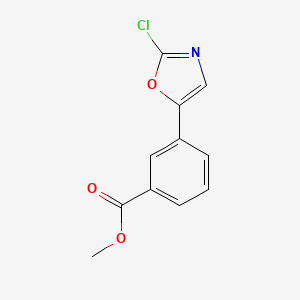
![Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13032123.png)
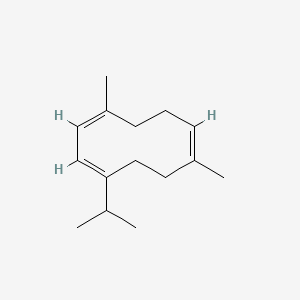

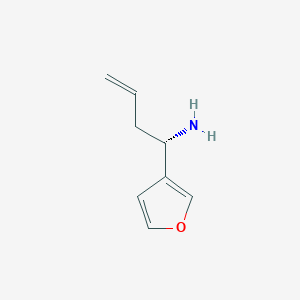
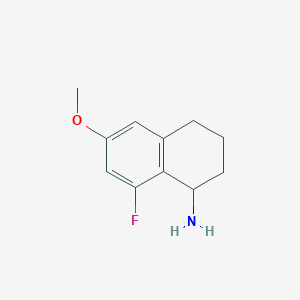
![3-[Bis(tert-butoxycarbonyl)amino]pyridine](/img/structure/B13032176.png)
